molecular formula C22H16N2O2 B14371617 4,4'-Diphenoxy-2,2'-bipyridine CAS No. 91309-06-7

4,4'-Diphenoxy-2,2'-bipyridine

Cat. No.: B14371617
CAS No.: 91309-06-7
M. Wt: 340.4 g/mol
InChI Key: KFCVPSMCQZRZAL-UHFFFAOYSA-N
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Description

4,4’-Diphenoxy-2,2’-bipyridine is an organic compound with the molecular formula C22H16N2O2. It is a derivative of bipyridine, where two phenoxy groups are attached to the 4 and 4’ positions of the bipyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diphenoxy-2,2’-bipyridine typically involves the reaction of 4,4’-dihydroxy-2,2’-bipyridine with phenol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by phenoxy groups.

Industrial Production Methods

While specific industrial production methods for 4,4’-Diphenoxy-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diphenoxy-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced bipyridine derivatives, and various substituted bipyridine compounds depending on the reagents and conditions used .

Scientific Research Applications

4,4’-Diphenoxy-2,2’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diphenoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable chelates with transition metals. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . The phenoxy groups can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Diphenoxy-2,2’-bipyridine is unique due to the presence of phenoxy groups, which provide additional stability and electronic properties compared to other bipyridine derivatives. The phenoxy groups can engage in π-π interactions and hydrogen bonding, making this compound particularly useful in the design of advanced materials and catalysts .

Properties

CAS No.

91309-06-7

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-phenoxy-2-(4-phenoxypyridin-2-yl)pyridine

InChI

InChI=1S/C22H16N2O2/c1-3-7-17(8-4-1)25-19-11-13-23-21(15-19)22-16-20(12-14-24-22)26-18-9-5-2-6-10-18/h1-16H

InChI Key

KFCVPSMCQZRZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC=C2)C3=NC=CC(=C3)OC4=CC=CC=C4

Origin of Product

United States

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